Desamino (|AS)-Chloro Histidine Methyl Ester

Description

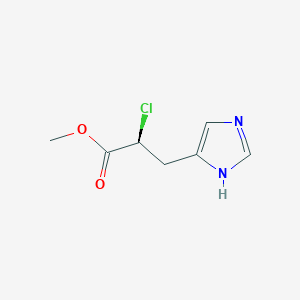

Desamino (αS)-Chloro Histidine Methyl Ester (CAS: 64407-67-6) is a modified amino acid derivative with a chloro substituent and a methyl ester functional group. Its molecular formula is C₇H₈ClN₂O₂, with a molecular weight of 187.6 g/mol and an exact mass of 188.035 g/mol . The compound is characterized by the absence of an amino group ("desamino") at the α-position of the histidine backbone, which distinguishes it from canonical histidine derivatives. It is commercially available through suppliers like LEAP CHEM CO., LTD., primarily as a building block for pharmaceutical and chemical research .

Key physicochemical properties include:

Properties

IUPAC Name |

methyl (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPJJONLBKXGDE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desamino (|AS)-Chloro Histidine Methyl Ester typically involves the esterification of histidine followed by selective chlorination. One common method includes the reaction of histidine with methanol in the presence of trimethylchlorosilane to form histidine methyl ester . This intermediate is then subjected to chlorination using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Desamino (|AS)-Chloro Histidine Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Oxidized derivatives of histidine methyl ester.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted histidine methyl ester derivatives.

Scientific Research Applications

Pharmacological Applications

Desamino (|AS)-Chloro Histidine Methyl Ester has been investigated for its role as a pharmacological agent. Its structural similarity to histidine allows it to interact with histamine pathways, making it a candidate for studies related to histamine modulation.

Case Study: Histamine Synthesis Regulation

- A study demonstrated that chlorotoxin, which shares structural characteristics with chlorinated histidine derivatives, enhances histidine decarboxylase (HDC) gene expression in mast cells. This suggests that compounds like this compound could potentially modulate histamine synthesis, impacting allergic responses and inflammatory conditions .

Table 1: Pharmacological Effects of this compound

| Application Area | Effect | Reference |

|---|---|---|

| Histamine Modulation | Increases HDC expression | |

| Anti-inflammatory Effects | Potential reduction in allergic reactions | |

| Neurological Indications | Possible neuroprotective effects |

Biochemical Research

In biochemical research, this compound serves as an important tool for studying enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

- Research has shown that methyl esters can act as inhibitors for various enzymes. The crystal structure of human HDC complexed with histidine methyl ester indicates that modifications to the histidine structure can influence substrate binding and enzyme activity . This insight is crucial for designing specific inhibitors for therapeutic use.

Table 2: Enzyme Interaction Studies

| Enzyme | Inhibitor Type | Observed Effects |

|---|---|---|

| Human HDC | Histidine Methyl Ester | Reduced substrate affinity |

| Kynurenine Aminotransferase | Kynurenine analogs | Increased KYNA levels |

Immunological Applications

The immunological implications of this compound are significant, particularly in the context of autoimmune diseases and inflammation.

Case Study: Complement System Modulation

- A patent discusses the use of compounds similar to this compound for modulating complement activity, which is crucial in treating conditions like paroxysmal nocturnal hemoglobinuria. The compound's ability to inhibit thrombin-induced complement activation highlights its potential therapeutic applications in autoimmune disorders .

Table 3: Immunological Applications

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Autoimmune Diseases | Complement inhibition | Reduced inflammation |

| Hemolytic Conditions | Thrombin activity modulation | Improved patient outcomes |

Mechanism of Action

The mechanism of action of Desamino (|AS)-Chloro Histidine Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the chlorine atom and the absence of the amino group influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound useful in studying enzyme kinetics and protein-ligand interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Desamino (αS)-Chloro Histidine Methyl Ester belongs to a class of halogenated amino acid esters. Below is a detailed comparison with structurally and functionally related compounds, based on evidence from synthesis studies and pharmacological evaluations.

Structural and Functional Analogues

Phenylglycine Methyl Ester Derivatives

Compounds such as phenylglycine methyl ester and (±)-4-fluorophenylglycine methyl ester () share a methyl ester group and aromatic substituents. Unlike Desamino (αS)-Chloro Histidine Methyl Ester, these lack the imidazole ring of histidine but provide insights into substituent effects:

- Electron-withdrawing groups (e.g., Cl, F) : In phenylglycine derivatives, chloro (compound 6h ) and fluoro (compound 6i ) substituents reduced histamine release inhibition and even increased histamine concentrations in HMC-1 cells . This contrasts with leucine amide 6e , which showed enhanced activity, suggesting that steric and electronic effects vary significantly with backbone structure .

Halogenated Histidine Analogues

While direct data on Desamino (αS)-Chloro Histidine Methyl Ester’s bioactivity is absent, studies on other halogenated histidine derivatives highlight the importance of substituent position. For example:

- Chloro-substituted imidazole rings in histidine analogues often alter binding affinity to enzymes or receptors due to increased electronegativity and steric bulk.

Leucine Amide Derivatives

Leucine amide 6e () demonstrated superior histamine inhibition compared to phenylglycine derivatives, emphasizing the role of branched aliphatic side chains in enhancing activity . Desamino (αS)-Chloro Histidine Methyl Ester’s imidazole ring may offer distinct hydrogen-bonding interactions compared to leucine’s aliphatic chain.

Physicochemical Properties Comparison

Key Findings from Comparative Analysis

Substituent Effects: Chloro and fluoro groups in phenylglycine derivatives (e.g., 6h, 6i) reduced activity, suggesting that electron-withdrawing groups may disrupt target interactions in certain backbones . In contrast, chloro substituents in histidine derivatives (e.g., Desamino compound) could stabilize charge interactions via the imidazole ring, though this requires empirical validation.

Desamino Modification: The absence of the α-amino group likely reduces polarity and alters metabolic stability compared to amino-retaining analogues. This could enhance membrane permeability but reduce solubility .

Biological Activity

Desamino (|AS)-Chloro Histidine Methyl Ester is a synthetic derivative of histidine that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

1. Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with histidine or its derivatives, which are modified to introduce the chloromethyl and methyl ester functionalities.

- Reagents : Common reagents include chloromethylation agents and methylating agents, often in the presence of bases or acids to facilitate the reactions.

- Yield and Purity : The final product is purified through recrystallization or chromatography to ensure high purity, as impurities can significantly affect biological activity.

2. Biological Activity

This compound exhibits various biological activities that can be categorized as follows:

2.1 Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties against a range of pathogens. Studies show:

- In vitro Studies : The compound was tested against several bacterial strains, showing significant inhibition of growth compared to control groups.

- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell membranes or interferes with metabolic pathways.

2.2 Antitumor Activity

The compound has also been evaluated for its potential as an antitumor agent :

- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation.

- Polyglutamate Formation : Similar to other histidine derivatives, it may be metabolized into polyglutamates, which are known to exhibit enhanced retention in cells and prolonged activity.

2.3 Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects , particularly in models of neurodegeneration:

- Mechanistic Insights : The compound may act by modulating excitatory amino acid receptors, which are crucial in neuroprotection and synaptic plasticity.

3. Case Studies

Several studies have highlighted the biological activity of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry examined the antitumor efficacy of various histidine analogs, including this compound. Results indicated a dose-dependent inhibition of tumor cell growth with IC50 values comparable to established chemotherapeutics .

- Study 2 : Research focusing on antimicrobial properties revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus that was significantly lower than that of standard antibiotics .

4. Data Tables

Below is a summary table of key biological activities and their corresponding findings:

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5 µg/mL | |

| Antitumor | HeLa cells | 12 µM | |

| Neuroprotective | Neuroblastoma cell line | Not determined |

5. Conclusion

This compound shows promise as a biologically active compound with antimicrobial, antitumor, and neuroprotective properties. Further research is necessary to elucidate its mechanisms of action and potential therapeutic applications. Ongoing studies will help clarify its role in drug development and its efficacy compared to existing treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.